Cas no 1048915-01-0 (2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide)

2,5-Dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide is a piperazine-derived dicarboxamide compound characterized by its symmetrical structure and phenyl-substituted amide groups. The presence of dimethyl and diphenyl functionalities enhances its steric and electronic properties, making it a potential intermediate in pharmaceutical and agrochemical synthesis. Its rigid piperazine backbone contributes to conformational stability, while the carboxamide groups offer sites for further functionalization. This compound may exhibit utility in ligand design, catalysis, or as a building block for bioactive molecules. Its well-defined structure allows for precise modifications, facilitating research in medicinal chemistry and material science applications.
2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide structure
1048915-01-0 structure
Product name:2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide
CAS No:1048915-01-0
MF:C20H24N4O2
MW:352.430164337158
MDL:MFCD00245046
CID:4569588

2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide Chemical and Physical Properties

Names and Identifiers

    • (2,5-DIMETHYL-4-(N-PHENYLCARBAMOYL)PIPERAZINYL)-N-BENZAMIDE
    • 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide
    • 1,4-Piperazinedicarboxamide, 2,5-dimethyl-N1,N4-diphenyl-
    • MDL: MFCD00245046
    • Inchi: 1S/C20H24N4O2/c1-15-13-24(20(26)22-18-11-7-4-8-12-18)16(2)14-23(15)19(25)21-17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3,(H,21,25)(H,22,26)
    • InChI Key: CNNSJEVFTJSWED-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC=CC=C2)=O)CC(C)N(C(NC2=CC=CC=C2)=O)CC1C

2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00965324-1g
2,5-Dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide
1048915-01-0 90%
1g
¥2394.0 2023-04-06
abcr
AB161330-1 g
(2,5-Dimethyl-4-(N-phenylcarbamoyl)piperazinyl)-N-benzamide
1048915-01-0
1g
€211.30 2023-05-08
abcr
AB161330-1g
(2,5-Dimethyl-4-(N-phenylcarbamoyl)piperazinyl)-N-benzamide; .
1048915-01-0
1g
€211.30 2024-06-10
abcr
AB161330-5g
(2,5-Dimethyl-4-(N-phenylcarbamoyl)piperazinyl)-N-benzamide; .
1048915-01-0
5g
€377.50 2024-06-10
A2B Chem LLC
AI77695-5mg
2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide
1048915-01-0 >90%
5mg
$214.00 2024-04-20
Ambeed
A960705-1g
2,5-Dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide
1048915-01-0 90%
1g
$348.0 2024-04-26
abcr
AB161330-10g
(2,5-Dimethyl-4-(N-phenylcarbamoyl)piperazinyl)-N-benzamide; .
1048915-01-0
10g
€482.50 2024-06-10
A2B Chem LLC
AI77695-1mg
2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide
1048915-01-0 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI77695-10mg
2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide
1048915-01-0 >90%
10mg
$240.00 2024-04-20
abcr
AB161330-5 g
(2,5-Dimethyl-4-(N-phenylcarbamoyl)piperazinyl)-N-benzamide
1048915-01-0
5g
€377.50 2023-05-08

Additional information on 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide

Introduction to 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide (CAS No. 1048915-01-0)

2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide, identified by its Chemical Abstracts Service (CAS) number 1048915-01-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperazine class of heterocyclic amines, characterized by its unique structural framework and potential biological activities. The presence of multiple aromatic rings and functional amide groups in its molecular structure suggests a high degree of chemical complexity, which may contribute to its distinct pharmacological properties.

The molecular structure of 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide consists of a central piperazine ring substituted with two methyl groups at the 2- and 5-positions, as well as two phenyl groups attached to the nitrogen atoms at the 1- and 4-positions. Additionally, the presence of amide functionalities at the 1,4-dicarboxylic acid positions further enhances its structural diversity. This intricate arrangement of substituents and functional groups makes it a promising candidate for further investigation in drug discovery and development.

In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives due to their diverse biological activities. Piperazines are known for their role as intermediates in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. The specific modifications present in 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide may confer unique properties that could make it useful in treating a range of neurological and cardiovascular disorders.

One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The combination of aromatic phenyl rings and amide groups can interact with biological targets in multiple ways, potentially leading to enhanced binding affinity and selectivity. This makes 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide an attractive candidate for further exploration in medicinal chemistry.

Recent studies have begun to uncover the biological significance of this compound. Preliminary research suggests that it may exhibit inhibitory effects on certain enzymes and receptors involved in neurotransmitter pathways. These findings are particularly intriguing given the increasing demand for innovative treatments for neurological disorders such as depression, anxiety, and Parkinson's disease. The ability of 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide to modulate these pathways could open new avenues for therapeutic intervention.

The synthesis of 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of methyl and phenyl groups into the piperazine core necessitates careful planning to ensure regioselectivity and high yield. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic ring systems efficiently.

In addition to its pharmacological promise, 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide also exhibits interesting physicochemical properties that make it suitable for formulation development. Its solubility profile, melting point, and stability under various conditions are critical factors that need to be evaluated during drug development. These properties can influence how the compound behaves in biological systems and ultimately determine its efficacy as a therapeutic agent.

The regulatory landscape for new pharmaceutical compounds is stringent and requires thorough characterization before clinical trials can begin. For 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide, comprehensive toxicological studies are essential to assess its safety profile. These studies will help determine whether the compound can progress to human testing without posing significant risks.

As research continues to advance our understanding of this compound's properties and potential applications, collaborations between academic researchers and pharmaceutical companies will be crucial for translating laboratory findings into viable therapeutic options. The development pipeline for 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide is still in its early stages but holds significant promise for addressing unmet medical needs.

The broader significance of studying compounds like 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide lies in their contribution to the advancement of drug discovery methodologies. By exploring novel molecular structures and their interactions with biological targets, researchers can gain insights into disease mechanisms and develop more effective treatments. This compound serves as a testament to the importance of innovative chemistry in addressing complex health challenges.

In conclusion,2 ,5 -dimethyl -N ¹ , N ⁴ -d ip h en y l p ip e r az ine - ¹ , ₄ -dicarboxam ide (CAS No .10 48915 -0 1 -0 ) represents a fascinating subject of study with potential implications for human health . Its unique structural features , combined with preliminary evidence suggesting beneficial biological activities , make it a valuable asset in contemporary pharmaceutical research . As further studies elucidate its pharmacological profile , this compound is poised to play a significant role in shaping future therapeutic strategies . p >

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(CAS:1048915-01-0)2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide
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